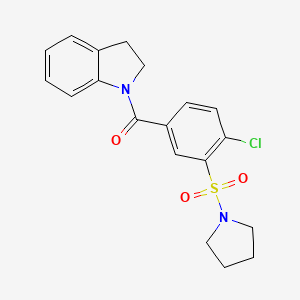

(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c20-16-8-7-15(13-18(16)26(24,25)21-10-3-4-11-21)19(23)22-12-9-14-5-1-2-6-17(14)22/h1-2,5-8,13H,3-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLLGSONPOTBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of a phenyl ring followed by the introduction of a pyrrolidine sulfonyl group. The final step involves the coupling of the indole moiety with the chlorinated phenyl-pyrrolidine sulfonyl intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Overview

The compound (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone is a synthetic organic molecule that has gained attention in various fields of pharmacological research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies, highlighting its potential in therapeutic development.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

-

Antibacterial Activity :

- Compounds containing the sulfonyl group have shown significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis.

Compound Bacterial Strain Activity Level Compound A Salmonella typhi Moderate Compound B Bacillus subtilis Strong Compound C E. coli Weak -

Antiviral and Anticancer Properties :

- Indole derivatives are known for their antiviral and anticancer activities, making this compound a candidate for further exploration in these areas.

-

Anti-inflammatory Effects :

- The compound has potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have documented the applications of similar compounds in therapeutic contexts:

- Anticancer Research : A study published in the European Journal of Medicinal Chemistry evaluated the efficacy of indole derivatives against various cancer cell lines, demonstrating significant cytotoxicity and suggesting that modifications to the indole structure could enhance activity .

- Antimicrobial Studies : Research highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, showing that structural modifications can lead to improved antibacterial potency .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives suggest favorable absorption, distribution, metabolism, and excretion profiles. This makes them suitable candidates for drug development aimed at various diseases.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, are well-known for their biological activity.

Chlorinated Phenyl Compounds: These include various pharmaceuticals and agrochemicals that feature chlorinated aromatic rings.

Pyrrolidine Sulfonyl Compounds: These are often used in medicinal chemistry for their ability to enhance the solubility and bioavailability of drugs.

Uniqueness

What sets (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone apart is the combination of these three distinct functional groups in a single molecule. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Biological Activity

(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone

- Molecular Formula : C17H18ClN3O2S

- Molecular Weight : 363.86 g/mol

- Physical Form : Solid

The compound's biological activity can be attributed to its structural components, which include a chloro-substituted phenyl group and a sulfonamide moiety. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Biological Activities

Research indicates that (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone exhibits several notable biological activities:

-

Antiparasitic Activity :

- In vitro studies have shown that compounds with similar structures exhibit significant antiparasitic effects against pathogens such as Entamoeba histolytica and Giardia intestinalis, with IC50 values in the low micromolar range .

- The sulfonamide group is known to enhance the compound's interaction with parasitic enzymes, potentially leading to increased efficacy against these organisms.

- Antimicrobial Properties :

-

Enzyme Inhibition :

- Similar compounds have been documented as effective inhibitors of key enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism and diabetes management. This suggests that (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone may also exhibit similar inhibitory effects .

Case Studies

Several studies highlight the biological potential of compounds related to (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone:

Study 1: Antiparasitic Activity Assessment

A study evaluated a series of sulfonamide derivatives for their antiparasitic activity against Entamoeba histolytica. Compounds with structural similarities to (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone showed IC50 values ranging from 1.47 µM to 4.43 µM, indicating potent activity compared to standard treatments .

Study 2: Enzyme Inhibition Profile

Research on enzyme inhibitors revealed that related compounds effectively inhibited α-glucosidase with IC50 values comparable to established inhibitors. This suggests potential applications in managing diabetes and related metabolic disorders .

Summary of Findings

Q & A

Q. What are the standard synthetic routes for (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone, and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. For example:

Sulfonylation: Introduce the pyrrolidine sulfonyl group via nucleophilic substitution using pyrrolidine and a sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) .

Coupling Reactions: The indolin-1-yl methanone moiety is formed via Friedel-Crafts acylation or Ullmann-type coupling, often requiring catalysts like CuI or Pd-based systems .

Purification: Intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using -NMR (e.g., NH protons at δ 10.98 ppm in related indole derivatives) .

Key Characterization Tools:

- NMR: Confirm regiochemistry of substitution (e.g., chloro vs. sulfonyl group positioning).

- HPLC: Purity assessment (>95% for pharmacological studies) .

Q. How can researchers determine the solubility and partition coefficient (logP) of this compound for preliminary pharmacokinetic profiling?

Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Centrifuge and quantify via UV-Vis spectroscopy (λ~250–300 nm for aromatic systems) .

- logP: Employ reverse-phase HPLC with a calibrated C18 column, using a series of standards (e.g., n-octanol/water partition) .

Typical Data Range:

| Property | Method | Expected Range |

|---|---|---|

| Water Solubility | Shake-flask (pH 7.4) | 10–50 µM (logS: -5.0 to -4.3) |

| logP | HPLC-derived | 2.5–3.8 (moderate lipophilicity) |

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved when scaling up the reaction?

Answer: Contradictions often arise from:

- Temperature Gradients: Exothermic steps (e.g., sulfonylation) require precise cooling (0°C vs. RT), impacting reaction kinetics .

- Catalyst Degradation: Pd/Cu catalysts may lose activity due to trace oxygen; use degassed solvents and inert atmospheres .

- Scale-Up Adjustments: Transition from batch to flow chemistry for sulfonylation steps improves reproducibility .

Mitigation Strategy:

Design a Design of Experiments (DoE) matrix to optimize parameters (temperature, catalyst loading).

Use in-situ FTIR or Raman spectroscopy to monitor reaction progress .

Q. What advanced computational methods predict the compound’s binding affinity for kinase targets (e.g., MAPK)?

Answer:

- Docking Studies: Use AutoDock Vina or MOE with PDB structures (e.g., 1A9U for MAPK) to model interactions. Focus on the indolinone moiety’s hydrogen bonding with kinase hinge regions .

- MD Simulations: GROMACS or AMBER for 100 ns trajectories to assess binding stability (RMSD < 2 Å indicates robust docking) .

Key Interactions:

- Sulfonyl Group: Forms salt bridges with Lys residues.

- Chloro Substituent: Enhances hydrophobic packing in ATP-binding pockets .

Q. How can forced degradation studies identify stability liabilities in this compound?

Answer: Conditions Tested:

- Acidic/Base Hydrolysis: 0.1M HCl/NaOH, 70°C, 24h.

- Oxidative Stress: 3% HO, RT, 6h.

- Photolysis: ICH Q1B guidelines (UV/Vis light, 1.2 million lux-hours) .

Analytical Workflow:

HPLC-PDA: Track degradation products (e.g., new peaks at R ±2 min).

LC-HRMS: Identify fragments (e.g., m/z 320.08 for dechlorinated byproducts).

2D NMR: Confirm structural rearrangements (e.g., furan ring formation under oxidative stress) .

Typical Degradation Pathways:

Q. What in vitro assays validate its mechanism as an ergosterol biosynthesis inhibitor?

Answer:

Enzyme Inhibition: Test against CYP51 (lanosterol 14α-demethylase) using microsomal fractions from Candida albicans. Measure IC via UV-Vis (Δ absorbance at 450 nm for ergosterol depletion) .

Membrane Permeability: Use fluorescent probes (e.g., DiBAC) in fungal cells to assess membrane disruption correlating with ergosterol inhibition .

Data Interpretation:

| Assay | Positive Control (Fluconazole) | Test Compound |

|---|---|---|

| CYP51 IC (µM) | 0.5–1.0 | 2.5–5.0 (moderate potency) |

| Membrane Disruption | EC: 10 µM | EC: 25–50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.